molecular formula C17H12N2 B1608395 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole CAS No. 3367-02-0

2-(Naphthalen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B1608395
CAS No.: 3367-02-0
M. Wt: 244.29 g/mol
InChI Key: UACFCMJTOGOMCK-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a naphthalene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride. The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time. Solvent-free conditions and green chemistry approaches are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, in antiparasitic applications, it is believed to interfere with the metabolic pathways of the parasite, leading to its inhibition. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole
  • 2-(Naphthalen-2-yl)-1H-phenanthro[9,10-d]imidazole
  • 1-(4-Methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where precise molecular interactions are crucial .

Properties

CAS No.

3367-02-0

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-naphthalen-2-yl-1H-benzimidazole

InChI

InChI=1S/C17H12N2/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H,(H,18,19)

InChI Key

UACFCMJTOGOMCK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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